molecular formula C5H3F2N3O2 B1601678 2,6-Difluoro-3-nitropyridin-4-amine CAS No. 60186-20-1

2,6-Difluoro-3-nitropyridin-4-amine

Cat. No. B1601678
CAS RN: 60186-20-1
M. Wt: 175.09 g/mol
InChI Key: KMDWOPYIFWBPRD-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-nitropyridin-4-amine is a chemical compound with the molecular formula C5H3F2N3O2 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .


Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . A patent also describes a process for the preparation of nitropyridine derivatives of which this compound could be a precursor .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of two fluorine atoms, a nitro group, and an amine group attached to a pyridine ring . The molecular weight of the compound is 175.09 g/mol .


Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .


Physical And Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm3 and a boiling point of 387.1±37.0 °C at 760 mmHg . It is slightly soluble in water and soluble in dimethyl sulfoxide and chloroform .

Scientific Research Applications

Oxidation and Nucleophilic Substitution

2,6-Difluoro-3-nitropyridin-4-amine can undergo oxidation to form corresponding nitroso-compounds, which are critical intermediates in organic synthesis. For instance, Nunno et al. (1970) demonstrated the oxidation of substituted anilines, including 2,6-difluoroaniline, to nitroso-compounds using peroxybenzoic acid, leading to the synthesis of benzoxadiazoles upon further reaction with sodium azide (Nunno, Florio, & Todesco, 1970). Additionally, Bakke, Svensen, and Trevisan (2001) showed the selective amination of 3-nitropyridines by vicarious nucleophilic substitution, offering a pathway to synthesize substituted 2-amino-5-nitropyridines (Bakke, Svensen, & Trevisan, 2001).

Catalysis and Material Science

Graphene-based catalysts have been investigated for the reduction of nitro compounds to amines, with applications in environmental remediation and synthesis of biologically active molecules. Nasrollahzadeh et al. (2020) reviewed the use of graphene-based (photo)catalysts in the reduction of nitroarenes, showcasing the potential of these materials in catalytic processes (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).

Coordination Chemistry

Fallahpour, Neuburger, and Zehnder (1999) reported on the synthesis and properties of iron(II) and ruthenium(II) complexes with nitro- and amino-terpyridines, highlighting the role of these complexes in understanding chemical and electrochemical behaviors relevant to material science and catalysis (Fallahpour, Neuburger, & Zehnder, 1999).

Pharmaceutical and Material Applications

Gui et al. (2015) developed a method for forming C-N bonds via hydroamination of olefins with nitro(hetero)arenes, potentially streamlining synthetic routes in medicinal chemistry and materials science, demonstrating the chemical versatility and application breadth of compounds like this compound (Gui, Pan, Jin, Qin, Lo, Lee, Spergel, Mertzman, Pitts, La Cruz, Schmidt, Darvatkar, Natarajan, & Baran, 2015).

Safety and Hazards

The safety data sheet for 2,6-Difluoro-3-nitropyridin-4-amine indicates that it is a hazardous compound . The signal word is “Warning” and it has hazard statements H302, H315, H319, H332, and H335 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

The future directions for 2,6-Difluoro-3-nitropyridin-4-amine could involve its use as a precursor in the synthesis of other nitropyridine derivatives . It could also be used in the development of new pesticides and medicines .

properties

IUPAC Name

2,6-difluoro-3-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2N3O2/c6-3-1-2(8)4(10(11)12)5(7)9-3/h1H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDWOPYIFWBPRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1F)F)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70483649
Record name 2,6-Difluoro-3-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60186-20-1
Record name 2,6-Difluoro-3-nitro-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60186-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoro-3-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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